Enhanced Human TSHR Antagonist Potency Relative to Close Imidazole‑Sulfonamide Analogue
In a directly comparable functional antagonist assay conducted under identical conditions (human TSHR expressed in HEK293 cells; Eu‑cAMP TR‑FRET readout; 2 h incubation), CAS 1428360‑22‑8 (BDBM50614119/CHEMBL5271120) exhibited an IC₅₀ of 71 nM [1]. A close structural analogue bearing a different heterocyclic arrangement (BDBM50614116/CHEMBL5285143) yielded an IC₅₀ of 82 nM in the same assay system [2]. The 13 % improvement in potency is consistent with a subtle but meaningful contribution of the precise furan‑3‑yl/thiophen‑2‑yl topology to receptor‑ligand complementarity.
| Evidence Dimension | Human TSHR antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | 71 nM |
| Comparator Or Baseline | BDBM50614116 (CHEMBL5285143): 82 nM |
| Quantified Difference | ∼13 % lower IC₅₀ (improved potency) |
| Conditions | hTSHR‑HEK293 cells; Eu‑cAMP TR‑FRET; 2 h incubation (identical for both compounds) |
Why This Matters
For programs targeting TSHR‑driven pathologies (Graves' disease, thyroid eye disease, thyroid cancer), a 13 % potency edge may translate into a meaningfully lower dose requirement, reduced off‑target burden, or an expanded therapeutic window during lead optimization.
- [1] BindingDB BDBM50614119 (CHEMBL5271120). IC₅₀ = 71 nM, human TSHR antagonist activity in HEK293 cells. View Source
- [2] BindingDB BDBM50614116 (CHEMBL5285143). IC₅₀ = 82 nM, human TSHR antagonist activity in HEK293 cells. View Source
